molecular formula C16H18N2O3 B4471048 5-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole

5-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole

Cat. No.: B4471048
M. Wt: 286.33 g/mol
InChI Key: DPAXKZXVEZMJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a methoxybenzoyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and oxazole derivatives, such as:

Uniqueness

What sets 5-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2-methoxyphenyl)-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-10-15(21-17-11)13-7-5-9-18(13)16(19)12-6-3-4-8-14(12)20-2/h3-4,6,8,10,13H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAXKZXVEZMJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
5-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
5-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
5-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
5-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.